REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[CH:4][C:3]=1[N+:16]([O-])=O>C(O)C>[NH2:16][C:3]1[CH:4]=[C:5]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:13])([CH3:12])[CH3:14])[CH:6]=[CH:7][C:2]=1[CH3:1]
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Name
|
|
Quantity
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7.6 g
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Type
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reactant
|
Smiles
|
CC1=C(C=C(C=C1)NC(OC(C)(C)C)=O)[N+](=O)[O-]
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Name
|
|
Quantity
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167 mL
|
Type
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solvent
|
Smiles
|
C(C)O
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Type
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CUSTOM
|
Details
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The reaction mixture was stirred for 2 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
subjected to a reaction under 50 psi H2 gas
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Type
|
CONCENTRATION
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Details
|
concentrated
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Type
|
FILTRATION
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Details
|
by filtering with Celite
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |